
Propan-2-yl N-benzoyl-N'-chlorocarbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of isopropylamine with benzoyl chloride and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of Isopropylamine with Benzoyl Chloride: This step forms N-benzoyl isopropylamine.
Reaction with Phosgene: The N-benzoyl isopropylamine is then reacted with phosgene to form Propan-2-yl N-benzoyl-N’-chlorocarbamimidate.
Industrial Production Methods
In industrial settings, the production of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water or aqueous solutions as the solvent.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamimidates.
Hydrolysis: The products are isopropylamine and benzoyl chloride derivatives.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in studies involving protein modification and labeling due to its reactivity with amino groups.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. This reactivity is exploited in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: A similar compound with a benzoyl group attached to a different functional group.
N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride: Another compound with a similar structure but different functional groups.
Uniqueness
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is unique due to its specific reactivity and the presence of both benzoyl and chlorocarbamimidate groups. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
62432-60-4 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
propan-2-yl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(2)16-11(14-12)13-10(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
PYGVRHUGVWTGME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=NCl)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




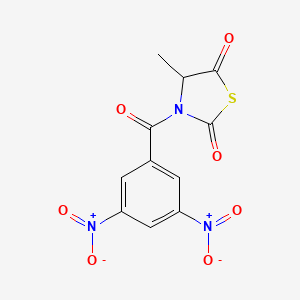
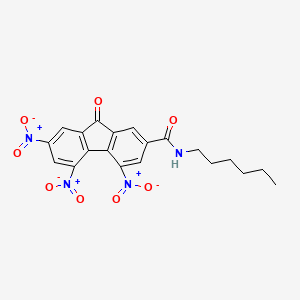
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
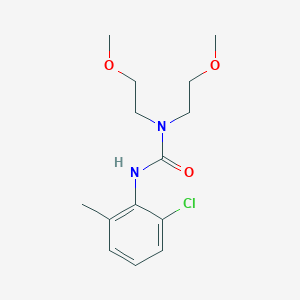
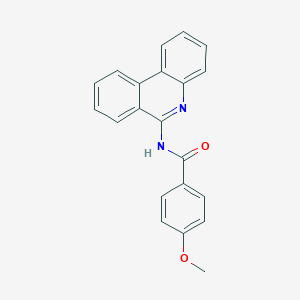
![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
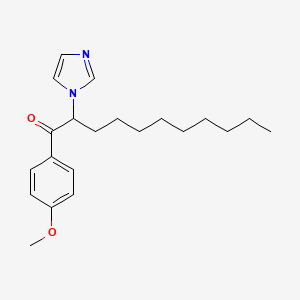

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
